molecular formula C14H7ClO4 B11848060 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one CAS No. 5964-61-4

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one

Katalognummer: B11848060
CAS-Nummer: 5964-61-4
Molekulargewicht: 274.65 g/mol
InChI-Schlüssel: VKHKTVHZEACZPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

The synthesis of 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one typically involves the reaction of 6-chloro-4H-chromen-4-one with furan-2-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its biological activity against various pathogens.

    Medicine: Due to its biological activity, it is being explored for its potential use in the development of new therapeutic agents for diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-3-(furan-2-carbonyl)-4H-chromen-4-one can be compared with other chromenone derivatives, such as:

    6-Chloro-4H-chromen-4-one: Lacks the furan-2-carbonyl group, which may result in different biological activities and chemical reactivity.

    3-(Furan-2-carbonyl)-4H-chromen-4-one:

    Other substituted chromenones: Various substitutions on the chromenone core can lead to different biological activities and chemical properties, making each compound unique in its own right.

Eigenschaften

CAS-Nummer

5964-61-4

Molekularformel

C14H7ClO4

Molekulargewicht

274.65 g/mol

IUPAC-Name

6-chloro-3-(furan-2-carbonyl)chromen-4-one

InChI

InChI=1S/C14H7ClO4/c15-8-3-4-11-9(6-8)13(16)10(7-19-11)14(17)12-2-1-5-18-12/h1-7H

InChI-Schlüssel

VKHKTVHZEACZPH-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.